synthesis of 2,3,6,2',3',6'-Hepta-O-acetyl-B-lactosyl azide
synthesis of 2,3,6,2',3',6'-Hepta-O-acetyl-B-lactosyl azide
Technical Guide: Synthesis of 2,3,6,2',3',4',6'-Hepta-O-acetyl- -D-lactosyl Azide
Executive Summary
Target Molecule: 2,3,6,2',3',4',6'-Hepta-O-acetyl-
This technical guide details the robust, stereoselective synthesis of peracetylated lactosyl azide. Unlike direct azidation methods that often yield anomeric mixtures, this protocol utilizes a Phase Transfer Catalysis (PTC) strategy.[1] This route ensures exclusive
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three logical phases. The strategy relies on converting the hemiacetal (Lactose) to a "hard" donor (Bromide) which is then subjected to "soft" nucleophilic substitution (
Figure 1: Retrosynthetic pathway demonstrating the conversion of commercial lactose to the target azide.[1]
Detailed Experimental Protocols
Step 1: Global Peracetylation
Objective: Protect all hydroxyl groups to solubilize the carbohydrate and prevent side reactions. Mechanism: Nucleophilic acyl substitution.
-
Reagents: D-Lactose monohydrate, Acetic Anhydride (
), Sodium Acetate (NaOAc).[1] -
Equipment: 500 mL Round Bottom Flask (RBF), Reflux condenser.
Protocol:
-
Suspend D-Lactose monohydrate (10.0 g, 27.7 mmol) and anhydrous NaOAc (10.0 g) in
(100 mL) . -
Heat the mixture to reflux (
C). The solution will turn clear as the reaction proceeds. -
Maintain reflux for 2 hours.
-
Work-up: Pour the hot solution carefully into 1000 mL of ice-water with vigorous stirring. The product will precipitate as a white gum or solid.
-
Filter the solid (or decant water if gummy), wash with cold water (
mL). -
Recrystallize from Ethanol/Hexane or dry simply in vacuo if used immediately.
-
Yield: ~18.0 g (95%) of Octa-O-acetyl-D-lactose (Mixture of
).
Step 2: Anomeric Bromination
Objective: Install a good leaving group (Bromide) at the anomeric center (C1).[1]
Thermodynamic Control: The reaction favors the
-
Reagents: Octa-O-acetyl-lactose, HBr (33% in Acetic Acid).[2]
-
Precaution: HBr fumes are corrosive. Perform in a fume hood.
Protocol:
-
Dissolve Octa-O-acetyl-lactose (10.0 g, 14.7 mmol) in Dichloromethane (DCM, 20 mL) .
-
Note: Minimal DCM helps solubility; some protocols use neat HBr/AcOH.
-
-
Add HBr in AcOH (33% wt, 15 mL) dropwise at
C. -
Allow to warm to Room Temperature (RT) and stir for 2–3 hours.
-
TLC Monitoring: (Hexane:EtOAc 1:1). Starting material (
) disappears; Product ( ) appears. -
Work-up: Dilute with DCM (100 mL). Pour into ice-water.
-
Wash organic layer with cold saturated
(Caution: evolution) until neutral pH.[1] -
Wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Product: 2,3,6,2',3',4',6'-Hepta-O-acetyl-
-D-lactosyl bromide . -
Storage: Unstable. Use immediately or store at
C under Argon.
Step 3: Stereoselective Azidation (Phase Transfer Catalysis)
Objective: Displace the bromide with azide to form the
-
Reagents: Lactosyl Bromide (from Step 2), Sodium Azide (
), Tetrabutylammonium Hydrogen Sulfate (TBAHS), DCM, Saturated (aq).[1]
Protocol:
-
Dissolve Lactosyl bromide (5.0 g, 7.15 mmol) in DCM (25 mL) .
-
Prepare a solution of
(2.3 g, 35 mmol, 5 equiv) and TBAHS (1.2 g, 3.5 mmol, 0.5 equiv) in Saturated (25 mL) .-
Note: The biphasic system (DCM/Water) requires vigorous stirring.[1]
-
-
Combine the organic and aqueous layers. Stir vigorously at RT for 2–4 hours.
-
TLC Monitoring: (Hexane:EtOAc 1:1). Bromide (
) converts to Azide ( ).[1] -
Work-up: Separate layers. Extract aqueous layer with DCM (
mL).[1] -
Wash combined organics with water and brine.[2] Dry over
.[2] -
Concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 2:1 to 1:1).
-
Target: 2,3,6,2',3',4',6'-Hepta-O-acetyl-
-D-lactosyl azide .
Stereochemical Mechanism (The "Why")
The high
Figure 2: Mechanistic pathway showing Neighboring Group Participation (NGP) leading to retention of the relative 1,2-trans configuration.[1]
Characterization & Data
Validation of the structure relies on two key spectroscopic features: the Azide stretch in IR and the Anomeric coupling constant in NMR.
| Technique | Parameter | Expected Value | Interpretation |
| FT-IR | 2110 – 2120 cm⁻¹ | Strong, sharp peak confirming | |
| FT-IR | 1740 – 1750 cm⁻¹ | Ester carbonyls of acetate groups.[1] | |
| ¹H NMR | 4.50 – 4.65 ppm | Anomeric proton chemical shift. | |
| ¹H NMR | 8.5 – 9.5 Hz | Critical: Large coupling constant confirms | |
| ¹³C NMR | ~88.0 ppm | Anomeric carbon attached to azide. |
Safety & Troubleshooting
Critical Safety Hazards
-
Sodium Azide (
): Highly toxic.[1][4][5] Contact with acids releases Hydrazoic Acid ( ) , which is volatile, toxic, and explosive.[1]-
Control: Keep reaction mixture basic (use Sat.
).
-
-
Dichloromethane + Azide: Long-term exposure of
to DCM can form Diazidomethane , a potent explosive.-
Control: Do not store the reaction mixture overnight. Perform the reaction and work-up immediately. Alternatively, substitute DCM with Ethyl Acetate (EtOAc) for the PTC step to eliminate this risk.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 3 | Poor Phase Transfer | Increase stirring speed (vortex needed); Ensure TBAHS is fresh. |
| Reaction ran too long or acidic conditions | Stop reaction immediately upon TLC completion; Ensure buffering with | |
| Incomplete Bromination | Old HBr reagent | Use fresh HBr/AcOH; Ensure anhydrous conditions. |
References
-
Tropper, F. D., Andersson, F. O., & Roy, R. (1992).[1] Phase Transfer Catalysis as a General and Stereoselective Entry into Glycosyl Azides from Glycosyl Halides. Synthesis, 1992(07), 618-620.
-
Shiao, T. C., et al. (2014).[1][2] Efficient synthesis of hepta-O-acetyl-β-lactosyl azide via phase transfer catalysis.[2] Carbohydrate Research. (Cited in standard protocols for lactosyl azide).[1]
-
Giguère, D., Patnam, R., Juarez-Ruiz, M. A., Neagu, C., & Roy, R. (2009).[1] Synthesis of stable carbohydrate-based azides and their use in click chemistry. Canadian Journal of Chemistry, 87(1), 211-211.
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2009).[1] Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Reviews, 109(9), 4207-4220.
Sources
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of 6-O-beta-lactosyl-alpha,beta-D-mannopyranoses and 2,6-di-O-beta-lactosyl-alpha,beta-D-mannopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
